4-Chloropyridine-2-sulfonamide
Overview
Description
4-Chloropyridine-2-sulfonamide is a chemical compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position and a sulfonamide group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
The primary target of 4-Chloropyridine-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s interaction with the enzyme inhibits this reaction, thereby disrupting the synthesis of folic acid . Without folic acid, bacteria cannot replicate .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This cycle is necessary for the synthesis of nucleic acids and proteins, which are essential for bacterial growth and replication . Therefore, the inhibition of this pathway leads to the cessation of bacterial growth .
Pharmacokinetics
They are also known for their resistance to biodegradation, which may lead to long residence times .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting the folic acid metabolism cycle, the compound prevents the bacteria from producing essential components for their growth, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of PABA in the environment, as PABA can compete with the compound for binding to dihydropteroate synthetase . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloropyridine-2-sulfonamide can be synthesized through several methodsThe reaction typically requires the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states of sulfur.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed:
Substitution Products: Various substituted pyridines.
Oxidation Products: Sulfonic acids or sulfonates.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Chloropyridine-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Comparison with Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine-3-sulfonamide: A structural isomer with similar applications but different reactivity due to the position of the sulfonamide group.
Uniqueness: 4-Chloropyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-chloropyridine-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRODSLNOMGQFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302542 | |
Record name | 2-Pyridinesulfonamide, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57724-91-1 | |
Record name | 2-Pyridinesulfonamide, 4-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57724-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinesulfonamide, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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